molecular formula C9H4BrCl2N B11720779 5-Bromo-1,7-dichloroisoquinoline

5-Bromo-1,7-dichloroisoquinoline

Cat. No.: B11720779
M. Wt: 276.94 g/mol
InChI Key: XEQZGHBPKCJAQO-UHFFFAOYSA-N
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Description

5-Bromo-1,7-dichloroisoquinoline is a derivative of the isoquinoline family, known for its diverse biological activities and applications in medicinal chemistry. Isoquinoline derivatives have been extensively studied due to their potential as therapeutic agents, particularly in the treatment of cancer and other diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,7-dichloroisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the use of N-bromosuccinimide (NBS) for bromination and thionyl chloride for chlorination. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,7-dichloroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where halogen atoms are replaced by other nucleophiles.

    Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: Participates in coupling reactions to form more complex molecules

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

5-Bromo-1,7-dichloroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-1,7-dichloroisoquinoline involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1,3-dichloroisoquinoline
  • 6-Bromo-1,3-dichloroisoquinoline
  • 7-Bromo-1-chloroisoquinoline

Uniqueness

5-Bromo-1,7-dichloroisoquinoline is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to its similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H4BrCl2N

Molecular Weight

276.94 g/mol

IUPAC Name

5-bromo-1,7-dichloroisoquinoline

InChI

InChI=1S/C9H4BrCl2N/c10-8-4-5(11)3-7-6(8)1-2-13-9(7)12/h1-4H

InChI Key

XEQZGHBPKCJAQO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2)Cl)Br)Cl

Origin of Product

United States

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